N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
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Overview
Description
N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of acetylcholinesterase (AChE) and glycogen synthase kinase 3β (GSK3β), which are enzymes involved in neurological processes . By inhibiting these enzymes, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function and providing neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
- **2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide
Uniqueness
N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is unique due to its specific combination of functional groups and its potential dual inhibitory action on AChE and GSK3β. This dual action makes it a promising candidate for the treatment of neurological disorders, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H26FN3O2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C24H26FN3O2/c25-20-8-6-18(7-9-20)17-28-14-12-21(13-15-28)27-23(29)10-11-24-26-16-22(30-24)19-4-2-1-3-5-19/h1-9,16,21H,10-15,17H2,(H,27,29) |
InChI Key |
VQOAKNGYDQEMNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=NC=C(O2)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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